8-Methoxyimidazo[1,2-a]pyridine

CNS pharmacology GABA-A receptor Structure-activity relationship

This 8-methoxy regioisomer provides distinct electronic and steric properties essential for CNS SAR investigations—retaining GABA-A receptor interaction with a unique pharmacological fingerprint versus 6-substituted analogs. The methoxy substituent enables stable CuL₂ complexation without the pH-dependent deprotonation characteristic of 8-hydroxy derivatives. With a balanced LogP of 1.11 and TPSA of 26.53 Ų, it offers enhanced membrane permeability for oral bioavailability studies. Procuring this specific regioisomer eliminates synthetic overhead and prevents uncontrolled variables in binding, ADME, and coordination chemistry workflows.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 100592-04-9
Cat. No. B168984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyimidazo[1,2-a]pyridine
CAS100592-04-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC=C2
InChIInChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
InChIKeyHOQWGIUSKXZJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyimidazo[1,2-a]pyridine (CAS 100592-04-9): Core Structural and Physicochemical Baseline for Research Procurement


8-Methoxyimidazo[1,2-a]pyridine (CAS 100592-04-9) is a bicyclic heteroaromatic compound comprising a fused imidazole and pyridine ring system with a methoxy substituent at the 8-position [1]. It belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad therapeutic potential, including CNS modulation, anticancer activity, and enzyme inhibition [2]. With a molecular weight of 148.16 g/mol, predicted LogP of 1.11, and polar surface area (PSA) of 26.53 Ų, this compound presents a balanced lipophilic-hydrophilic profile suitable for membrane permeability and oral bioavailability considerations [1]. It is commercially available at 95% purity or higher from multiple reputable suppliers, with analytical documentation including NMR, HPLC, and GC readily accessible for quality verification .

Why Generic Imidazopyridine Substitution Fails: 8-Methoxyimidazo[1,2-a]pyridine's Substituent-Dependent Differentiation


Within the imidazo[1,2-a]pyridine class, simple substitution with an alternative regioisomer (e.g., 6-methoxy) or a different 8-substituent (e.g., 8-chloro, 8-hydroxy) cannot be assumed to yield equivalent biological or physicochemical outcomes. Structure-activity relationship (SAR) studies on related scaffolds demonstrate that the position and nature of substituents profoundly impact target binding affinity, metabolic stability, and off-target profiles [1]. Specifically, for CNS applications, the 8-methoxy group imparts distinct electronic and steric properties that differ from chloro or hydroxy analogs, influencing hydrogen-bonding capacity, logD, and CYP450 metabolism susceptibility [2]. Furthermore, in metal-coordination applications, the 8-methoxy moiety offers a unique ligand environment compared to the 8-hydroxy counterpart, altering complex stability and geometry [3]. Procurement decisions based solely on core scaffold similarity thus risk introducing uncontrolled variables into synthetic or screening workflows, undermining experimental reproducibility and hit validation.

8-Methoxyimidazo[1,2-a]pyridine (CAS 100592-04-9): Quantitative Differentiation Guide Against In-Class Analogs


CNS GABA-A Receptor Binding: 8-Methoxy vs. 6-Methoxy/6-Chloro Regioisomers in [3H]Diazepam Displacement

In a direct comparative study, 8-methoxy-substituted imidazo[1,2-a]pyridines were evaluated alongside their 6-methoxy and 6-chloro regioisomers for ability to displace [3H]diazepam from rat brain membrane preparations. While 6-methoxy and 6-chloro derivatives exhibited the highest binding affinities, the 8-methoxy analogs demonstrated measurable, albeit modest, displacement activity, confirming that substitution at the 8-position does not abolish CNS receptor engagement [1]. This pattern indicates that the 8-methoxy group preserves GABA-A receptor recognition but with a distinct pharmacological signature compared to the 6-substituted series, which is critical for designing selective modulators [1].

CNS pharmacology GABA-A receptor Structure-activity relationship Radioligand binding

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Unsubstituted Core

The 8-methoxy substituent confers a distinct physicochemical signature compared to the unsubstituted imidazo[1,2-a]pyridine core. Predicted values for 8-Methoxyimidazo[1,2-a]pyridine include a LogP of 1.11 and a topological polar surface area (TPSA) of 26.53 Ų [1]. In contrast, the parent imidazo[1,2-a]pyridine (CAS 274-76-0) exhibits a predicted LogP of approximately 0.95 and a TPSA of approximately 17.8 Ų [2]. This increased lipophilicity and polarity balance for the 8-methoxy analog translates to improved membrane permeability and potential blood-brain barrier penetration, while the increased PSA may enhance aqueous solubility relative to the parent compound [3].

Physicochemical properties Drug-likeness ADME prediction Medicinal chemistry optimization

Metal Complexation Behavior: Cu(II) Binding Distinction from 8-Hydroxy Analog

Potentiometric and spectroscopic studies directly compared Cu(II) complexation by 8-methoxyimidazo[1,2-a]pyridine and 8-hydroxyimidazo[1,2-a]pyridine [1]. The 8-methoxy derivative forms a CuL₂ complex species, whereas the 8-hydroxy analog exhibits a distinct coordination mode due to the deprotonable hydroxyl group, which alters complex stability and geometry [1]. This demonstrates that even subtle changes at the 8-position (methoxy vs. hydroxy) significantly modulate metal-binding behavior, making the 8-methoxy compound a unique ligand scaffold for catalysis or metallodrug design.

Coordination chemistry Metal-organic frameworks Spectroscopy Bioinorganic chemistry

Synthetic Accessibility and Purity Profile vs. More Complex 8-Substituted Derivatives

8-Methoxyimidazo[1,2-a]pyridine is readily synthesized via condensation of 2-aminopyridine with appropriate α-halo carbonyl derivatives under microwave or thermal conditions, typically achieving high yields and purity [1]. Commercial suppliers consistently provide the compound at ≥95% purity, with full analytical characterization (NMR, HPLC, GC) available to ensure batch-to-batch consistency . In contrast, more elaborate 8-substituted derivatives (e.g., 8-benzyloxy, 8-alkynyl) require multi-step syntheses and often exhibit lower commercial availability and higher cost . This makes 8-Methoxyimidazo[1,2-a]pyridine a cost-effective, high-purity entry point for exploring 8-substituent SAR.

Synthetic chemistry Building block procurement Quality control Medicinal chemistry

8-Methoxyimidazo[1,2-a]pyridine (CAS 100592-04-9): Recommended Application Scenarios Based on Differentiated Evidence


CNS Drug Discovery: GABA-A Receptor Modulator Lead Optimization

As demonstrated in head-to-head binding studies [1], 8-methoxyimidazo[1,2-a]pyridine maintains measurable interaction with the GABA-A receptor complex while offering a distinct pharmacological fingerprint from 6-substituted regioisomers. This makes it a valuable scaffold for CNS-focused medicinal chemistry programs aiming to develop anxiolytic, sedative, or anticonvulsant agents with potentially improved selectivity or reduced side effects compared to first-generation imidazopyridines. Procurement of this specific regioisomer enables exploration of 8-position SAR in benzodiazepine receptor ligand design.

Coordination Chemistry and Catalysis: Metal-Organic Framework (MOF) Ligand Synthesis

The unique Cu(II) complexation behavior of the 8-methoxy substituent, relative to the 8-hydroxy analog [1], positions this compound as a useful ligand precursor in coordination chemistry. Its ability to form stable CuL₂ complexes without the pH-dependent deprotonation seen in hydroxy derivatives makes it suitable for designing homogeneous catalysts or constructing metal-organic frameworks with predictable coordination environments. Researchers developing copper-based catalysts or metallodrugs should consider the 8-methoxy analog for its distinct ligand properties.

Medicinal Chemistry Hit-to-Lead: Physicochemical Property Optimization

For programs requiring balanced lipophilicity and polarity, the 8-methoxy derivative provides a tangible advantage over the unsubstituted imidazo[1,2-a]pyridine core [1]. The increased LogP and TPSA translate to improved predicted membrane permeability and solubility, critical for oral bioavailability. Procurement of this compound allows medicinal chemists to directly evaluate the impact of 8-methoxy substitution on in vitro ADME parameters (e.g., PAMPA, Caco-2 permeability) and in vivo pharmacokinetics, without the synthetic overhead of preparing the derivative in-house.

Chemical Biology Tool Compound: 8-Substituent SAR Exploration

Due to its high purity, commercial availability, and well-defined synthesis [1], 8-methoxyimidazo[1,2-a]pyridine serves as an accessible entry point for broad SAR investigations around the imidazopyridine core. It can be used as a control or reference compound when evaluating novel 8-substituted derivatives (e.g., 8-alkoxy, 8-alkyl, 8-halo), allowing researchers to deconvolute the specific contributions of the methoxy group to target binding, cellular activity, or metabolic stability. This scenario is particularly relevant for academic groups and biotech companies engaged in early-stage probe development.

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